2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
Description
Hydrazone Chemistry Fundamentals
Hydrazones constitute a distinctive class of organic compounds characterized by the presence of a carbon-nitrogen double bond that is conjugated with a lone pair of electrons from the nitrogen atom. These compounds belong to the broader family of azomethines and are distinguished from other members such as imines and oximes by the presence of two interlinked nitrogen atoms. The general structure of hydrazones follows the formula R1R2C=N−NH2, where they are related to ketones and aldehydes by the replacement of the oxygen atom with the nitrogen-nitrogen functional group. The fundamental chemistry of hydrazones involves the presence of two connected nitrogen atoms of different nature, creating a carbon-nitrogen double bond that is conjugated with a lone electron pair of the terminal nitrogen atom. These structural fragments are primarily responsible for the physical and chemical properties that distinguish hydrazones from other organic compounds.
The formation mechanism of hydrazones proceeds through a well-established condensation process between hydrazine derivatives and carbonyl compounds. The reaction begins with a proton-catalyzed attack of the nucleophile on the carbonyl carbon atom of the electrophile, followed by proton transfer to form a tetrahedral intermediate. This intermediate subsequently undergoes dehydration through protonation of the hydroxyl function and elimination of water, resulting in the formation of the hydrazone structure. The ease of preparation, increased hydrolytic stability, and tendency toward crystallinity make hydrazones particularly valuable in organic chemistry applications. Both nitrogen atoms of the hydrazone group are nucleophilic, although the amino-type nitrogen demonstrates greater reactivity, while the carbon atom of the hydrazone group exhibits both electrophilic and nucleophilic characteristics.
Hydrazones display remarkably diverse reactivity patterns, participating in reactions with nucleophiles, electrophiles, and various other chemical reagents. As bidentate nucleophiles, hydrazones can react with electrophilic reagents through participation of either nitrogen atom or the carbon atom of the azomethine group. Strong bases can deprotonate hydrazones to form anions, which further expands their synthetic utility. The presence of unsaturated groups capable of conjugation in any radical of the hydrazone structure results in bathochromic shifts in absorption maxima, providing valuable spectroscopic characteristics for identification and analysis.
Significance of Halogenated Hydrazones in Chemical Research
Halogenated hydrazones have emerged as compounds of exceptional research interest due to their enhanced chemical properties and biological activities compared to their non-halogenated analogs. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into hydrazone structures significantly modifies their electronic properties, reactivity patterns, and potential applications. Research has demonstrated that halogenated hydrazones possess superior drug-likeness properties, with compounds obeying multiple pharmaceutical rules including Lipinski, Ghose, Veber, Egan, and Muegge criteria. These properties make halogenated hydrazones particularly attractive candidates for pharmaceutical development and biological research applications.
The significance of halogenated hydrazones extends to their demonstrated anticancer properties, where systematic studies have revealed clear structure-activity relationships. Halogen substituents at specific positions of aromatic rings dramatically influence cytotoxicity, with compounds containing chlorine and bromine substituents showing enhanced biological activity. For instance, research on isatin-hydrazone derivatives has shown that compounds with halogen substituents at the 2,6-positions exhibit the most potent cytotoxic effects against cancer cell lines. The bromo substituent's position particularly affects activity, with 2-position substitution showing dramatically increased potency compared to 3- or 4-position substitution.
| Halogen Type | Position Effect | Biological Activity Enhancement | Research Applications |
|---|---|---|---|
| Bromine | 2-position shows highest activity | Dramatic increase in cytotoxicity | Anticancer research, enzyme inhibition |
| Chlorine | 2,6-disubstitution most potent | Enhanced cell line selectivity | Cancer therapy, biological screening |
| Fluorine | Various positions studied | Improved metabolic stability | Drug development, pharmaceutical applications |
The synthetic accessibility of halogenated hydrazones through microwave-assisted methods has further contributed to their research significance. These compounds can be efficiently synthesized through condensation reactions between halogenated benzaldehydes and hydrazine derivatives under mild conditions, providing excellent yields and facilitating systematic structure-activity relationship studies. The versatility of synthetic approaches allows researchers to systematically vary halogen types, positions, and substitution patterns to optimize biological activities and chemical properties.
Historical Development of Benzohydrazide Derivatives
The historical development of benzohydrazide derivatives represents a significant chapter in organic chemistry, with these compounds finding extensive applications across multiple research fields. Benzohydrazides have been intensively studied due to their high bioactivity and versatility as synthetic intermediates. The development of these compounds can be traced through various synthetic methodologies, beginning with simple condensation reactions and evolving to include sophisticated synthetic strategies involving multiple pharmacophore combinations.
Early research on benzohydrazide derivatives focused on their preparation through conventional methods involving the reaction of benzoyl chloride with hydrazine hydrate. These initial studies established the fundamental synthetic pathways and characterized the basic chemical properties of simple benzohydrazide structures. As research progressed, scientists began exploring substituted benzohydrazide derivatives, leading to the discovery of compounds with enhanced biological activities and improved chemical properties.
The evolution of benzohydrazide chemistry saw significant advancement with the introduction of heterocyclic modifications and the incorporation of various functional groups. Compounds such as N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide demonstrated the potential for creating complex structures with enhanced properties. These developments paved the way for more sophisticated synthetic approaches, including the preparation of compounds with multiple aromatic systems and diverse substitution patterns.
Modern synthetic strategies for benzohydrazide derivatives have incorporated advanced techniques such as microwave-assisted synthesis, ultrasonication, and computer-aided design approaches. These methodologies have enabled the efficient preparation of complex structures with precise control over stereochemistry and substitution patterns. The development of N'-(4-[(aroyloxy)imino]cyclohexa-2,5-dien-1-ylidene)benzohydrazides through sophisticated multi-step synthetic procedures exemplifies the current state of the field. Contemporary research continues to explore novel synthetic pathways and structural modifications to enhance the biological and chemical properties of benzohydrazide derivatives.
Research Objectives and Scope
The research scope for 2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide encompasses multiple interconnected areas of investigation, each contributing to a comprehensive understanding of this complex halogenated hydrazone compound. The primary research objectives include detailed characterization of the compound's chemical structure, elucidation of its synthetic pathways, and systematic investigation of its chemical reactivity patterns. The molecular formula C16H13BrCl2N2O3 indicates a structure of considerable complexity, requiring sophisticated analytical approaches to fully characterize its properties and behavior.
Structural characterization objectives focus on determining the precise three-dimensional arrangement of atoms within the molecule, including the stereochemistry of the carbon-nitrogen double bond and the spatial relationships between the various functional groups. The presence of multiple halogen substituents (bromine and two chlorine atoms) along with the ethoxy and hydroxyl groups creates opportunities for diverse intermolecular interactions and potential conformational variations. Advanced spectroscopic techniques including nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry provide essential tools for achieving these characterization goals.
Synthetic methodology research objectives encompass optimization of preparation procedures, investigation of alternative synthetic routes, and development of efficient purification protocols. The established synthesis involves condensation reactions between 2,3-dichloro-5-ethoxy-6-hydroxybenzaldehyde and 2-bromobenzohydrazide under reflux conditions in ethanol solvent. Research aims to optimize reaction conditions, explore solvent effects, and investigate the influence of various catalysts on reaction efficiency and product purity. The purification process represents a crucial aspect of synthetic research, as obtaining high-purity products is essential for accurate property determination and potential applications.
| Research Area | Specific Objectives | Methodological Approaches | Expected Outcomes |
|---|---|---|---|
| Structural Analysis | Complete molecular characterization | NMR, IR, MS, X-ray crystallography | Definitive structural confirmation |
| Synthetic Chemistry | Optimized preparation methods | Reaction condition screening, catalyst evaluation | Improved synthetic efficiency |
| Chemical Reactivity | Reaction pathway elucidation | Mechanistic studies, kinetic analysis | Comprehensive reactivity profile |
| Property Determination | Physical and chemical properties | Spectroscopic analysis, computational modeling | Complete property database |
Properties
IUPAC Name |
2-bromo-N-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O3/c1-2-24-13-7-12(18)14(19)10(15(13)22)8-20-21-16(23)9-5-3-4-6-11(9)17/h3-8,22H,2H2,1H3,(H,21,23)/b20-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOECGEFMHVYUBA-DNTJNYDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N’-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,3-dichloro-5-ethoxy-6-hydroxybenzaldehyde and 2-bromobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-bromo-N’-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally related benzohydrazides:
Key Observations :
- Halogenation : The target compound’s 2,3-dichloro substitution contrasts with brominated analogs (e.g., ), which may alter electron-withdrawing effects and lipophilicity.
- Ethoxy vs.
- Hydrogen Bonding : The 6-hydroxy group enables hydrogen bonding, similar to 2-hydroxy analogs , which could influence crystal packing or target binding.
Physicochemical Properties
Key Observations :
- Melting Points : Halogenated benzohydrazides typically exhibit high melting points (>200°C) due to strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) . The target compound’s melting point is expected to align with this range.
- Crystallography: Analogous compounds crystallize in monoclinic systems with dihedral angles between aromatic rings (e.g., 6.5°–27.73°), influenced by substituent steric effects .
Spectroscopic Data
1H-NMR Comparison :
Key Observations :
- The target compound’s ethoxy group would produce a triplet (~δ 1.4) and quartet (~δ 4.0) in ¹H-NMR, distinct from methoxy (δ 3.8–4.0) or hydroxy signals .
- Hydrazide NH protons typically appear downfield (δ >10) due to hydrogen bonding .
Key Observations :
- Halogenated benzohydrazides (Br, Cl) are frequently explored for anticancer and antimicrobial activities, likely due to their ability to interact with biomolecular targets via halogen bonding .
- The ethoxy group in the target compound may modulate pharmacokinetic properties (e.g., metabolic stability) compared to methoxy or hydroxy analogs.
Biological Activity
2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide is a complex hydrazone compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13BrCl2N2O3
- Molecular Weight : 432.1 g/mol
- IUPAC Name : 2-bromo-N-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylideneamino]benzamide
Synthesis
The synthesis typically involves a condensation reaction between 2,3-dichloro-5-ethoxy-6-hydroxybenzaldehyde and 2-bromobenzohydrazide in an ethanol solvent under reflux conditions. The product is purified through recrystallization, yielding a white crystalline solid.
Antimicrobial Activity
Research indicates that derivatives of benzohydrazide, including this compound, exhibit significant antimicrobial properties. In one study, various benzohydrazide derivatives were tested against multiple bacterial strains using the agar well-diffusion method. The results showed inhibition zones ranging from 11 to 42 mm at a concentration of 80 mg/mL (Table 1) .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 30 |
| This compound | S. aureus | 35 |
| Other Benzohydrazides | Various strains | 11 - 42 |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of oxidative stress pathways and interaction with specific cellular targets .
The biological activity of this compound is attributed to its ability to form stable complexes with metal ions and modulate the activity of metalloenzymes. Additionally, the hydrazone moiety can undergo redox reactions that influence cellular oxidative stress pathways, potentially leading to apoptosis in cancer cells.
Case Studies
-
Antimicrobial Efficacy Against Multidrug-resistant Strains
A study evaluated the efficacy of various benzohydrazide derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that several derivatives exhibited potent bacteriostatic activity, suggesting a promising avenue for developing new antimicrobial agents . -
Anticancer Activity in Cell Lines
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant growth inhibition and apoptosis induction .
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 70–80°C (reflux) | Accelerates imine formation |
| Catalyst | Acetic acid (2–3 drops) | Enhances Schiff base kinetics |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
How is this compound characterized using spectroscopic and analytical methods?
Basic Research Question
Methodological Approach :
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O at ~1640–1716 cm⁻¹, C=N at ~1568–1588 cm⁻¹, and O-H/N-H stretches at ~3272–3300 cm⁻¹) .
- NMR Spectroscopy :
- Elemental Analysis : Validate stoichiometry (e.g., C: 48.78% calculated vs. 48.91% observed ).
Q. Key Structural Insights :
- Torsion Angles : The dihedral angle between benzohydrazide and dichlorophenyl rings is ~15.3°, indicating moderate conjugation .
- Hydrogen Bonding : Intramolecular O-H···N and intermolecular C-H···O interactions stabilize the crystal lattice .
How can researchers address contradictions in spectroscopic or biological activity data?
Advanced Research Question
Common Contradictions and Solutions :
- Spectral Discrepancies :
- Biological Activity Variability :
Triangulation Strategy : Cross-validate results using multiple techniques (e.g., NMR, HR-MS, XRD) and replicate experiments under controlled conditions .
What computational methods predict the structure-activity relationship (SAR) of this compound?
Advanced Research Question
Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antibacterial activity).
- DFT Calculations : Gaussian 09 at B3LYP/6-311G(d,p) level to analyze electronic properties (HOMO-LUMO gap, dipole moment) .
- QSAR Models : Correlate substituent effects (e.g., Cl/Br position) with bioactivity using MLR (Multiple Linear Regression) .
Q. Key Findings :
- Electron-Withdrawing Groups : Bromo and chloro substituents enhance electrophilicity, improving binding to microbial enzymes .
- Hydroxyl Group Role : Facilitates hydrogen bonding with target residues, critical for inhibitory activity .
How does this compound compare structurally and functionally to its analogs?
Advanced Research Question
Comparative Analysis :
| Analog Substituent | Structural Difference | Bioactivity Impact |
|---|---|---|
| 2-Chloro-6-fluorophenyl | Fluorine vs. Ethoxy group | Enhanced lipophilicity |
| 4-Bromophenyl | Bromine position change | Altered H-bonding capacity |
| 3-Nitrophenyl | Nitro group introduction | Increased redox activity |
Q. Functional Insights :
- Ethoxy Group : Improves solubility but may reduce membrane permeability vs. halogenated analogs .
- Dichloro Substitution : Synergistic effects enhance antibacterial potency compared to mono-halogenated derivatives .
What are the challenges in refining its crystal structure using SHELX software?
Advanced Research Question
Common Refinement Issues :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
